Ethyl piperidin-4-ylglycinate
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Overview
Description
Ethyl piperidin-4-ylglycinate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl piperidin-4-ylglycinate typically involves the reaction of piperidine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom of ethyl chloroacetate, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl piperidin-4-ylglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
Ethyl piperidin-4-ylglycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: this compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl piperidin-4-ylglycinate involves its interaction with specific molecular targets. The nitrogen atom in the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: The parent compound, which serves as a fundamental building block.
Piperidinone: A related compound with a carbonyl group in the piperidine ring.
Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.
Uniqueness: Ethyl piperidin-4-ylglycinate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethyl ester and glycine moieties make it versatile for various synthetic and research applications .
Biological Activity
Ethyl piperidin-4-ylglycinate is a compound derived from piperidine, a well-known heterocyclic organic compound. Its biological activity has garnered attention in various pharmacological contexts, including its potential applications in treating neurological disorders, cancer, and infections. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound consists of a piperidine ring substituted with an ethyl group and a glycinate moiety. This structure is significant as it influences the compound's interaction with biological targets.
1. Anticancer Activity
Research indicates that piperidine derivatives, including this compound, exhibit notable anticancer properties. A study demonstrated that compounds with piperidine structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Piperidine derivatives may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell survival and proliferation.
- Case Study : In vitro studies using leukemia cell lines showed that this compound significantly reduced cell viability, suggesting its potential as a therapeutic agent against resistant leukemia subtypes .
2. Neuroprotective Effects
The neuroprotective potential of piperidine derivatives has been explored extensively:
- Mechanism : this compound may enhance the synthesis of neuroprotective factors and modulate neurotransmitter levels, thereby offering protection against neurodegenerative diseases.
- Research Findings : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss .
3. Antimicrobial Activity
Piperidine derivatives are also recognized for their antimicrobial properties:
- Activity Spectrum : this compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
- Study Results : In vitro assays indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituent Effects : Variations in the substituents on the piperidine ring can significantly alter the compound's potency and selectivity for biological targets.
- Computational Studies : Recent studies utilizing computational tools have predicted that modifications to the ethyl and glycinate groups could enhance the compound's pharmacological profile .
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 2-(piperidin-4-ylamino)acetate |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-9(12)7-11-8-3-5-10-6-4-8/h8,10-11H,2-7H2,1H3 |
InChI Key |
WVCZKQDABBPRIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1CCNCC1 |
Origin of Product |
United States |
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